molecular formula C24H18FN5O2 B1192867 FR 167653 free base CAS No. 158876-65-4

FR 167653 free base

Cat. No. B1192867
M. Wt: 427.43
InChI Key: LDBDQDCZGRCZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FR 167653 free base is an orally active and selective p38 MAPK inhibitor . It plays a crucial role in modulating inflammatory responses by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-1β . This compound has demonstrated efficacy in treating inflammation, relieving trauma, and mitigating ischemia-reperfusion injury in vivo .


Molecular Structure Analysis

O=C(N1NC2=C(C3=CC=NC=C3)C(C4=CC=C(F)C=C4)=NN2CC1)C(C5=CC=CC=C5)=O 

Scientific Research Applications

  • Influence on Cardiovascular Responses : FR 167653 has been studied for its effects on cardiovascular responses, particularly in relation to chronic infusion of lipopolysaccharide in conscious rats. It was found that FR 167653 could abolish the hypotensive effects of lipopolysaccharide, suggesting a potential role in improving cardiac function during such infusions (Gardiner et al., 1999).

  • Suppression of Endometriosis Development : Research has shown that FR 167653 can suppress the development of endometriosis in a murine model. The study observed significant reductions in the weight of endometriotic lesions and concentrations of inflammatory markers in the peritoneal fluid of mice treated with FR 167653, suggesting its potential as a therapeutic agent for endometriosis (Yoshino et al., 2006).

  • Amelioration of Pulmonary Fibrosis : FR 167653 has been investigated for its effects on pulmonary fibrosis, specifically in a murine model of bleomycin-induced lung fibrosis. The inhibitor was shown to ameliorate pulmonary fibrosis and pulmonary cachexia, indicating its involvement in the pathophysiology of the condition and potential as a therapeutic agent (Matsuoka et al., 2002).

properties

IUPAC Name

1-[7-(4-fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O2/c25-19-8-6-17(7-9-19)21-20(16-10-12-26-13-11-16)23-28-30(15-14-29(23)27-21)24(32)22(31)18-4-2-1-3-5-18/h1-13,28H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBDQDCZGRCZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC2=C(C(=NN21)C3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FR 167653 free base

Citations

For This Compound
1
Citations
I vivo Activity
Number of citations: 0

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